3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide
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Description
3-(2-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propanamide is a chemical compound that is commonly known as FPEP. This compound has been the subject of scientific research because of its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Protecting Group in Peptide Synthesis: The methoxyphenyl group can serve as a protecting group for amino acids during peptide synthesis. Its stability under various conditions allows for selective deprotection, enabling the regeneration of free amines .
Radical Chemistry: The nearly orthogonal 2-methoxyphenyl group disrupts π-stacking in organic radicals. Researchers may explore its use in designing new radical compounds with unique properties .
Natural Product Derivatives
Chromones and Their Derivatives: This compound belongs to the chromone family. Researchers have synthesized various derivatives, including 3-(4-fluorophenyl)-7-methoxy-2-methyl-4H-chromen-4-one. These derivatives exhibit diverse biological activities and are of interest in drug discovery .
Rare and Unique Chemical Collections
Early Discovery Research: Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. Researchers interested in exploring unconventional molecules may find value in studying its properties .
properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-10-6-4-8-15(17)18(24-2)13-21-19(22)12-11-14-7-3-5-9-16(14)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDLEADEJMZHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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